

Application Notes and Protocols for the Enantioselective Total Synthesis of Lavanduquinocin

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These application notes provide a detailed, step-by-step protocol for the enantioselective total synthesis of **Lavanduquinocin**, a potent neuroprotective carbazole-3,4-quinone alkaloid. The synthesis is based on the convergent approach developed by Knölker and colleagues, which features a key iron-mediated oxidative cyclization to construct the carbazole core and a nickel-catalyzed coupling for the introduction of the monoterpenoidal side chain.

Chemical Structure and Properties of Lavanduquinocin

Lavanduquinocin is a natural product isolated from Streptomyces viridochromogenes. Its structure features a carbazole nucleus with an ortho-quinone moiety, an (R)-2-hydroxypropyl substituent at the 1-position, and a β -cyclolavandulyl side chain at the 6-position.[1] This compound has demonstrated significant neuroprotective activity, protecting neuronal cells from L-glutamate toxicity with an EC50 value of 15.5 nM.[2]



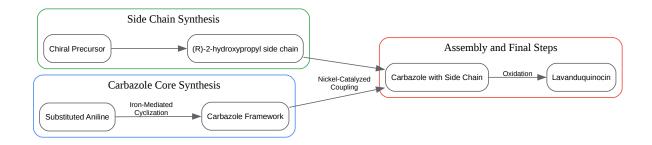
| Property | Value | |
|-------------------|---|--|
| Molecular Formula | C26H31NO3 | |
| Molecular Weight | 405.5 g/mol | |
| IUPAC Name | 1-[(2R)-2-hydroxypropyl]-2-methyl-6-[(2,4,4-trimethylcyclohexen-1-yl)methyl]-9H-carbazole-3,4-dione | |
| Appearance | Not specified in provided results | |
| Bioactivity | Neuroprotective agent | |

Synthetic Strategy Overview

The enantioselective total synthesis of **Lavanduquinocin** is achieved through a convergent strategy. The key steps involve:

- Synthesis of the Chiral Side Chain: Preparation of the (R)-2-hydroxypropyl side chain starting from a chiral precursor.
- Synthesis of the Carbazole Precursor: Construction of a substituted aniline derivative that will form the core of the carbazole.
- Iron-Mediated Oxidative Cyclization: Formation of the carbazole framework in a one-pot reaction.
- Introduction of the Monoterpenoid Side Chain: A nickel-catalyzed cross-coupling reaction to attach the β-cyclolavandulyl group.
- Final Oxidation: Conversion of the hydroquinone precursor to the final carbazole-3,4quinone.





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Caption: Convergent synthetic strategy for Lavanduquinocin.

Experimental Protocols

The following protocols are based on the synthetic route for the racemic compound, with the understanding that the enantioselective synthesis utilizes an enantiopure starting material for the side chain, such as (R)-propene oxide.

Step 1: Improved Synthesis of β -Cyclolavandulyl Bromide (Side Chain)

This protocol outlines an improved synthesis of the key monoterpenoid side chain.

- Reaction Setup: In a dry, argon-flushed flask, dissolve ethyl senecioate in anhydrous diethyl ether.
- Grignard Reaction: Cool the solution to -78 °C and add a solution of isopropenylmagnesium bromide in THF dropwise.
- Work-up: After stirring for 1.5 hours at room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous phase with diethyl ether, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.



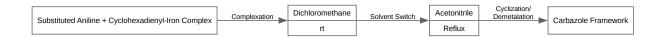
- Purification: Purify the crude product by flash chromatography on silica gel to yield βcyclolavandulyl alcohol.
- Bromination: Dissolve the alcohol in anhydrous diethyl ether and add phosphorus tribromide dropwise at 0 °C. Stir for 30 minutes at room temperature, then pour onto ice water. Extract with diethyl ether, wash with saturated aqueous sodium bicarbonate solution, dry over sodium sulfate, and concentrate to give β-cyclolavandulyl bromide.

| Step | Reagents and Conditions | Yield |
|-------------------|---|---------------|
| Grignard Reaction | Ethyl senecioate, isopropenylmagnesium bromide, Et ₂ O/THF, -78 °C to rt, 1.5 h | 92% |
| Bromination | β-cyclolavandulyl alcohol, PBr₃, Et₂O, 0 °C to rt, 30 min | Not specified |

Step 2: Iron-Mediated One-Pot Construction of the Carbazole Framework

This central step efficiently constructs the carbazole core.

- Complex Formation: A solution of the appropriate substituted aniline and a cyclohexadienyliron complex in dichloromethane is stirred at room temperature.
- Cyclization and Demetalation: The solvent is removed, and the residue is dissolved in acetonitrile. The solution is heated to reflux to induce cyclization and demetalation.
- Work-up and Purification: After cooling, the solvent is evaporated, and the residue is purified by flash chromatography on silica gel to afford the carbazole.



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Caption: Workflow for the iron-mediated carbazole synthesis.

Step 3: Nickel-Mediated Coupling of the Side Chain

This step attaches the monoterpenoid side chain to the carbazole core.

- Reaction Setup: To a solution of the 6-bromocarbazole in anhydrous THF, add β-cyclolavandulyl bromide, nickel(II) chloride, and zinc powder.
- Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
- Work-up and Purification: Filter the reaction mixture through a pad of Celite and wash with diethyl ether. Concentrate the filtrate and purify the residue by flash chromatography on silica gel to obtain the coupled product.

Step 4: Final Oxidation to Lavanduquinocin

The final step is the oxidation of the hydroquinone precursor to the desired carbazole-3,4-quinone.

- Oxidation: Dissolve the product from the previous step in a mixture of acetonitrile and water.
 Cool the solution to 0 °C and add ceric ammonium nitrate (CAN).
- Reaction: Stir the mixture at 0 °C for a short period.
- Work-up and Purification: Add water and extract with dichloromethane. Dry the combined organic layers over sodium sulfate, concentrate, and purify by flash chromatography to yield **Lavanduquinocin**. The reported yield for this final oxidation step is 68%.

Summary of Key Reaction Yields

| Reaction Step | Reported Yield |
|---|----------------|
| Grignard reaction for β-cyclolavandulyl alcohol | 92% |
| Final Oxidation with Ceric Ammonium Nitrate | 68% |



This protocol provides a comprehensive guide for the synthesis of **Lavanduquinocin**. Researchers should consult the primary literature for more detailed experimental conditions and characterization data. The enantioselective synthesis relies on the use of an enantiopure starting material for the side chain, with the core of the synthesis remaining the same.

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